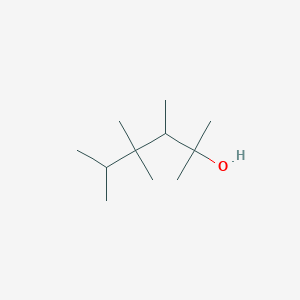![molecular formula C17H18BrN3 B14396277 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine CAS No. 89505-29-3](/img/structure/B14396277.png)
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl ring, which is further substituted with a diazenyl group and a bromophenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to form the desired azo compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts color to the compound.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines, such as:
Pethidine: An opioid analgesic with a similar piperidine structure but different substituents.
Ketobemidone: Another opioid analgesic with a phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine structure.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other phenylpiperidines .
Properties
CAS No. |
89505-29-3 |
|---|---|
Molecular Formula |
C17H18BrN3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18BrN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
InChI Key |
XDVOKPBQXALWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


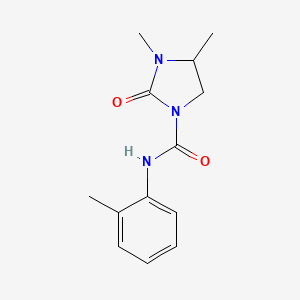
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)

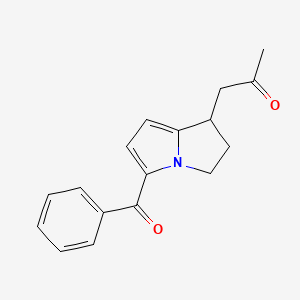
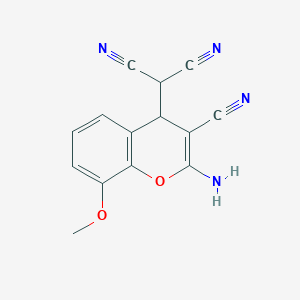


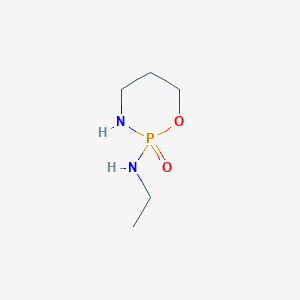
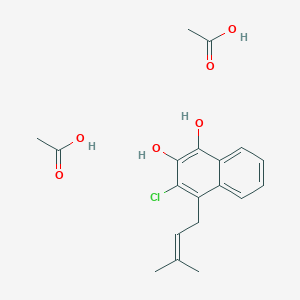
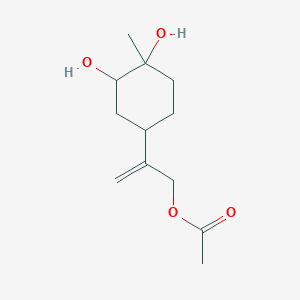
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
